4-(Ethylamino)-3-nitrobenzonitrile
Overview
Description
4-(Ethylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O2 It is characterized by the presence of an ethylamino group attached to the benzene ring, along with a nitro group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)-3-nitrobenzonitrile typically involves the nitration of 4-aminobenzonitrile followed by the introduction of the ethylamino group. One common method involves the following steps:
Nitration: 4-Aminobenzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitrobenzonitrile.
Ethylation: The nitro compound is then reacted with ethylamine under controlled conditions to introduce the ethylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of 4-aminobenzonitrile using industrial nitration equipment.
Continuous Ethylation: Continuous flow reactors may be used for the ethylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.
Substitution: Nucleophiles such as halides or other amines, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-(Ethylamino)-3-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylamino)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the nitro and ethylamino groups, making it less reactive in certain chemical reactions.
4-Nitrobenzonitrile: Lacks the ethylamino group, limiting its potential interactions with biological molecules.
4-(Methylamino)-3-nitrobenzonitrile: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
Uniqueness
4-(Ethylamino)-3-nitrobenzonitrile is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(ethylamino)-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-8-4-3-7(6-10)5-9(8)12(13)14/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOBDXXEMGRNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389458 | |
Record name | 4-(ethylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90349-18-1 | |
Record name | 4-(ethylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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